molecular formula C24H30O7 B12412598 (7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole

(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole

Cat. No.: B12412598
M. Wt: 436.5 g/mol
InChI Key: LBJCUHLNHSKZBW-LYZBYZGUSA-N
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Description

The compound (7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole is a complex organic molecule characterized by its unique structure and stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the benzo[g][1,3]benzodioxole core: This can be achieved through a series of cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Incorporation of trideuteriomethoxymethyl groups: This step involves the use of trideuteriomethyl iodide (CD3I) under similar conditions to introduce the deuterated methoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

The compound (7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and appropriate electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), methyl iodide (CH3I), trideuteriomethyl iodide (CD3I)

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The methoxy and trideuteriomethoxymethyl groups may play a role in modulating the compound’s activity by affecting its binding affinity and selectivity for target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: A related compound with similar methoxy substituents but lacking the benzo[g][1,3]benzodioxole core.

    3,4-Dimethoxyphenylacetonitrile: Another related compound with a nitrile group instead of the benzo[g][1,3]benzodioxole core.

    3,4-Dimethoxyphenethyl alcohol: A simpler compound with similar methoxy groups but a different core structure.

Uniqueness

The uniqueness of (7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole lies in its complex structure and stereochemistry, which may confer unique chemical and biological properties not found in simpler related compounds.

Properties

Molecular Formula

C24H30O7

Molecular Weight

436.5 g/mol

IUPAC Name

(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole

InChI

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1/i1D3,2D3

InChI Key

LBJCUHLNHSKZBW-LYZBYZGUSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC[C@H]1CC2=CC(=C3C(=C2[C@H]([C@@H]1COC([2H])([2H])[2H])C4=CC(=C(C=C4)OC)OC)OCO3)OC

Canonical SMILES

COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC

Origin of Product

United States

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